5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine
Overview
Description
5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is a compound that has attracted significant interest in the scientific community. It has a molecular formula of C8H10BrN3 and a molecular weight of 228.09 g/mol. The compound contains a total of 23 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), and 1 Pyrimidine .
Molecular Structure Analysis
The pyrimidine ring in the molecule is essentially planar . The bromine and nitrogen atoms substituted to the pyrimidine ring are coplanar with the ring . The cyclopropylmethyl group is attached to the nitrogen atom of the pyrimidine ring .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place at room temperature . The compound is insoluble in water .Scientific Research Applications
Synthesis and Biological Activity
5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine and its derivatives have been synthesized for evaluation in various biological activities. For instance, the synthesis and biological activity of 5–bromo–2-chloropyrimidin-4-amine derivatives have been explored, showing significant antimicrobial activity against certain pathogenic bacterial and fungal strains (Ranganatha et al., 2018). Another study introduced a methodology for synthesizing novel 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, which were also evaluated for their potential antibacterial activity, with some showing moderate effectiveness compared to reference drugs (Afrough et al., 2019).
Chemical Synthesis and Characterization
The compound and its derivatives have been utilized in chemical synthesis for developing new compounds with potential applications. For example, novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine have been synthesized, showcasing the compound's versatility in chemical reactions (Nikpour et al., 2012). Similarly, a study demonstrated an efficient synthesis route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives, further expanding the compound's utility in synthesizing novel chemical entities (Rahimizadeh et al., 2007).
Antiproliferative and Kinase Inhibition
Some derivatives of this compound have been explored for their antiproliferative activities and potential as kinase inhibitors. For instance, novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues were synthesized and evaluated for their inhibitory activity against Ser/Thr kinases, revealing potent inhibition against specific kinases, which suggests potential applications in cancer therapy and other diseases involving kinase dysregulation (Deau et al., 2013).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. If it gets in the eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
It is likely that the compound influences several pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound . Future research should focus on understanding these properties to optimize the compound’s therapeutic potential.
Result of Action
It is anticipated that the compound induces changes at the molecular and cellular levels, but specific effects are yet to be identified .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine. Factors such as pH, temperature, and presence of other molecules can affect the compound’s activity
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYGWFMSIEZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.